
(Phenylethynyl)cyclododecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Phenylethynyl)cyclododecane is an organic compound with the molecular formula C20H28 It is a derivative of cyclododecane, where a phenylethynyl group is attached to the cyclododecane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Phenylethynyl)cyclododecane typically involves the reaction of cyclododecane with phenylethynyl halides under specific conditions. One common method is the use of a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, which involves the reaction of cyclododecane with phenylethynyl bromide in the presence of a palladium catalyst and a base like triethylamine .
Industrial Production Methods: Industrial production of this compound may involve large-scale Sonogashira coupling reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: (Phenylethynyl)cyclododecane can undergo various chemical reactions, including:
Oxidation: The phenylethynyl group can be oxidized to form phenylacetic acid derivatives.
Reduction: The compound can be reduced to form cyclododecane derivatives with reduced phenylethynyl groups.
Substitution: The phenylethynyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed.
Major Products:
Oxidation: Phenylacetic acid derivatives.
Reduction: Cyclododecane derivatives with reduced phenylethynyl groups.
Substitution: Various substituted cyclododecane derivatives.
Applications De Recherche Scientifique
(Phenylethynyl)cyclododecane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of advanced materials, such as polymers and resins, due to its unique structural properties
Mécanisme D'action
The mechanism of action of (Phenylethynyl)cyclododecane involves its interaction with specific molecular targets, such as enzymes and receptors. The phenylethynyl group can participate in π-π interactions with aromatic residues in proteins, influencing their activity. Additionally, the compound can modulate signaling pathways by binding to specific receptors, thereby altering cellular responses .
Comparaison Avec Des Composés Similaires
Cyclododecane: A cyclic hydrocarbon with the formula C12H24, used as a temporary binder in conservation and as an intermediate in the production of Nylon 12.
Phenylethynylbenzene: A compound with a similar phenylethynyl group but attached to a benzene ring, used in organic synthesis and materials science.
Uniqueness: (Phenylethynyl)cyclododecane is unique due to the combination of the cyclododecane ring and the phenylethynyl group, which imparts distinct chemical and physical properties. This combination allows for specific interactions with molecular targets and provides versatility in synthetic applications .
Propriétés
Numéro CAS |
918638-80-9 |
|---|---|
Formule moléculaire |
C20H28 |
Poids moléculaire |
268.4 g/mol |
Nom IUPAC |
2-phenylethynylcyclododecane |
InChI |
InChI=1S/C20H28/c1-2-4-6-9-13-19(14-10-7-5-3-1)17-18-20-15-11-8-12-16-20/h8,11-12,15-16,19H,1-7,9-10,13-14H2 |
Clé InChI |
YMZAABVNBUJPLD-UHFFFAOYSA-N |
SMILES canonique |
C1CCCCCC(CCCCC1)C#CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,6-Bis[(4-ethynylphenyl)ethynyl]phenanthrene](/img/structure/B12621497.png)
![1-Methyl-4-[(4-phenylbut-2-en-1-yl)oxy]benzene](/img/structure/B12621507.png)
![1-(4-methoxyphenyl)sulfonyl-N-[(2S)-3-methyl-1-(3-methylbutylamino)-1-oxopentan-2-yl]piperidine-3-carboxamide](/img/structure/B12621509.png)
![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-1-(naphthalen-2-ylcarbonyl)piperidine-4-carboxamide](/img/structure/B12621514.png)
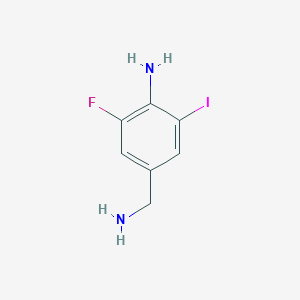
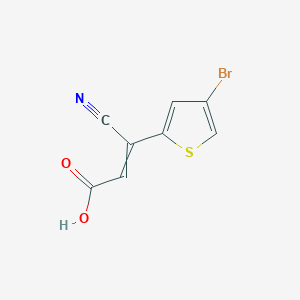
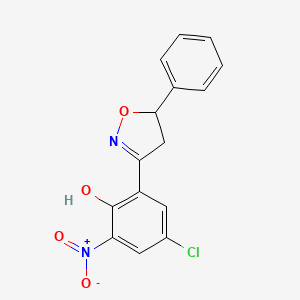
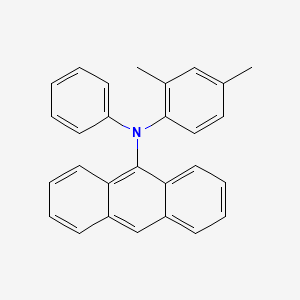
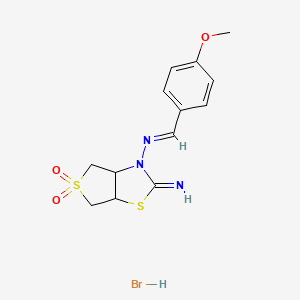
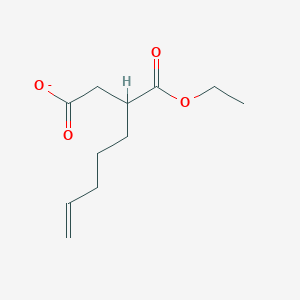
![2',4,4',5,6'-Pentamethyl[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12621561.png)
![(2R)-2-[4-(Benzyloxy)phenyl]-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B12621587.png)
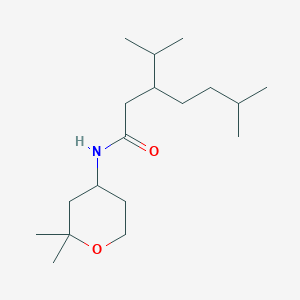
![5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B12621594.png)
